11-Deoxy prostaglandin F1beta

Description

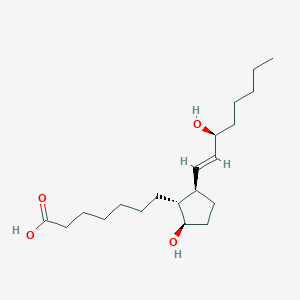

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPXYQCXNOTFK-JLNUFZAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210018 |

Source

|

| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-99-2 |

Source

|

| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 11-Deoxy Prostaglandin F1β

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Prostaglandin Analogs in Modern Therapeutics

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes. Their diverse biological activities have made them and their synthetic analogs valuable targets in drug discovery and development. This guide focuses on a specific analog, 11-Deoxy prostaglandin F1β, providing a comprehensive overview of its synthesis and characterization for researchers in the field. The absence of the hydroxyl group at the C-11 position can significantly alter the molecule's biological activity and metabolic stability, making it a person of interest for investigating structure-activity relationships and developing novel therapeutic agents.

This technical guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles and rationale behind the experimental procedures. As a senior application scientist, the aim is to empower fellow researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs.

The Strategic Synthesis of 11-Deoxy Prostaglandin F1β: A Modified Corey Approach

The total synthesis of prostaglandins has been a significant achievement in organic chemistry, with the Corey synthesis being a landmark approach that provides stereochemical control.[1][2][3] The synthesis of 11-Deoxy prostaglandin F1β can be efficiently achieved by adapting this classical pathway. The core of this strategy involves the use of the readily available Corey lactone, a versatile intermediate that allows for the stereocontrolled introduction of the upper (α) and lower (ω) side chains.[4]

The rationale for employing the Corey lactone lies in its rigid bicyclic structure, which allows for highly stereoselective reactions to install the desired stereochemistry of the final prostaglandin.[1][2] The lactone functionality serves as a masked carboxylic acid and facilitates the introduction of the α-chain via a Wittig reaction.[5][6]

Synthetic Workflow Overview

The synthesis of 11-Deoxy prostaglandin F1β can be conceptualized in the following key stages:

-

Preparation of the "11-Deoxy" Corey Lactone Analog: Modification of the classic Corey lactone to remove the C-11 hydroxyl group.

-

Introduction of the Lower (ω) Side Chain: A Horner-Wadsworth-Emmons reaction to append the octenyl side chain.

-

Stereoselective Reduction of the C-15 Ketone: Creation of the desired (S)-hydroxyl group on the ω-chain.

-

Introduction of the Upper (α) Side Chain: A Wittig reaction to install the heptenoic acid side chain.

-

Deprotection and Purification: Removal of protecting groups to yield the final product.

Step-by-Step Experimental Protocol

This protocol represents a composite procedure based on established methodologies for prostaglandin synthesis.[1][2][5][4][7] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Part 1: Preparation of the 11-Deoxy Corey Lactone Analog

-

Protection of Corey Lactone Diol: To a solution of (+)-Corey lactone diol in anhydrous dichloromethane (DCM) at 0 °C, add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The TBDMS groups protect the C-9 and C-15 hydroxyls, preventing them from reacting in subsequent steps.

-

Formation of the C-11 Thionocarbonate: To the solution of the protected diol, add 4-dimethylaminopyridine (DMAP) and phenyl chlorothionocarbonate. Stir at room temperature until the reaction is complete. This step prepares the C-11 hydroxyl for deoxygenation.

-

Barton-McCombie Deoxygenation: To a solution of the thionocarbonate in toluene, add tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture until the starting material is consumed. This radical-initiated deoxygenation is a reliable method for removing the hydroxyl group.

-

Deprotection and Reprotection (if necessary): Depending on the stability of the protecting groups, it may be necessary to remove the TBDMS groups (e.g., with tetrabutylammonium fluoride - TBAF) and reprotect the C-9 hydroxyl with a more robust group for the subsequent steps.

Part 2: Introduction of the Lower (ω) Side Chain

-

Reduction to the Lactol: Dissolve the 11-deoxy Corey lactone analog in anhydrous toluene and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. This reduces the lactone to a lactol, which is in equilibrium with the open-chain hydroxy aldehyde.

-

Collins Oxidation: Prepare the Collins reagent by adding chromium trioxide to pyridine in DCM. Add the lactol from the previous step to the Collins reagent. This selectively oxidizes the aldehyde functionality.

-

Horner-Wadsworth-Emmons Reaction: Prepare the phosphonate ylide by treating dimethyl (2-oxoheptyl)phosphonate with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF). Add the aldehyde from the previous step to the ylide solution. This reaction forms the α,β-unsaturated ketone with high (E)-selectivity.[5]

Part 3: Stereoselective Reduction of the C-15 Ketone

-

Corey-Bakshi-Shibata (CBS) Reduction: To a solution of the enone in anhydrous THF at -78 °C, add a solution of (S)-2-methyl-CBS-oxazaborolidine catalyst followed by a stoichiometric amount of a borane reducing agent (e.g., catecholborane). The chiral catalyst directs the hydride delivery to form the desired (S)-alcohol with high enantioselectivity.[8]

Part 4: Introduction of the Upper (α) Side Chain and Finalization

-

Reduction to the Lactol: Similar to Part 2, Step 1, reduce the lactone functionality of the allylic alcohol intermediate to a lactol using DIBAL-H.

-

Wittig Reaction: Prepare the Wittig reagent by deprotonating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in THF. Add the lactol to the ylide solution. The Wittig reaction forms the cis-double bond of the α-chain.[5][6]

-

Deprotection: Remove any remaining protecting groups. For example, silyl ethers can be cleaved with TBAF.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Purification and Characterization of 11-Deoxy Prostaglandin F1β

Purification

The final purification of 11-Deoxy prostaglandin F1β is critical to ensure its suitability for biological assays. A two-step purification process is recommended:

-

Flash Column Chromatography: The crude product is first subjected to flash chromatography on silica gel using a gradient of ethyl acetate in hexanes. This will remove the bulk of the impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. Chiral HPLC can be employed to separate any enantiomeric impurities if a racemic synthesis was performed.[9]

| HPLC Purification Parameters | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient) |

| Detection | UV at ~210 nm |

| Flow Rate | 1 mL/min |

Characterization

A battery of analytical techniques is employed to confirm the structure and purity of the synthesized 11-Deoxy prostaglandin F1β.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-5, H-6 | ~5.4 | m | |

| H-13, H-14 | ~5.6 | m | |

| H-15 | ~4.1 | m | |

| H-9 | ~4.0 | m | |

| -COOH | >10 | br s | |

| Other CH, CH₂ | 0.8 - 2.5 | m |

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts

| Carbon | Predicted δ (ppm) |

| C-1 (COOH) | ~178 |

| C-5, C-6 | ~130 |

| C-13, C-14 | ~135 |

| C-15 | ~73 |

| C-9 | ~72 |

| C-8, C-12 | ~50-55 |

| Other CH, CH₂ | 14 - 40 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 11-Deoxy prostaglandin F1β (Molecular Formula: C₂₀H₃₆O₄, Molecular Weight: 340.50), the expected mass spectrum would show the molecular ion and characteristic fragments.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 340 | [M]⁺ |

| 322 | [M - H₂O]⁺ |

| 304 | [M - 2H₂O]⁺ |

| 269 | [M - C₅H₁₁]⁺ (cleavage of ω-chain) |

Biological Significance and Potential Applications

Prostaglandins of the F-series are known to be potent vasoconstrictors and stimulate smooth muscle contraction.[11] However, the removal of the 11-hydroxyl group can lead to significant changes in biological activity. Studies on related 11-deoxy prostaglandins have shown altered receptor binding profiles and pharmacological effects.[8] For instance, while PGF1α is a bronchoconstrictor, some 11-deoxy analogs have shown bronchodilator activity. The synthesis and characterization of 11-Deoxy prostaglandin F1β are therefore crucial for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the C-11 hydroxyl group contributes to the biological activity of PGF1 analogs.

-

Drug Discovery: Exploring the potential of 11-Deoxy prostaglandin F1β as a lead compound for the development of new therapeutics, for example, in cardiovascular or respiratory diseases.

-

Pharmacological Research: Using it as a tool to probe the binding sites and activation mechanisms of prostaglandin receptors.[12][13]

General Prostaglandin Biosynthesis Pathway

To understand the context of synthetic prostaglandins, it is helpful to visualize their natural biosynthesis pathway.

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of 11-Deoxy prostaglandin F1β. By leveraging a modified Corey synthesis, researchers can access this valuable analog for further investigation. The detailed explanations of the rationale behind each step, coupled with the predicted characterization data, are intended to serve as a robust resource for scientists in the field of prostaglandin research and drug development. The exploration of such analogs is essential for advancing our understanding of prostaglandin biology and for the discovery of novel therapeutic agents.

References

-

Enesei, M., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3193. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Prostaglandin Synthesis: The Crucial Role of (+)-Corey Lactone Diol. inno-pharmchem.com. [Link]

-

Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

-

Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]

-

Patsnap. (2024). What are PGF inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Dams, I., et al. (2019). Therapeutic uses of prostaglandin F2α analogues in ocular disease and novel synthetic strategies. ResearchGate. [Link]

-

Ali, A., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 708-714. [Link]

-

Lukacs, G., & Piriou, F. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs. Journal of the American Chemical Society, 96(5), 1579-1584. [Link]

-

Kothekar, V., & Kailash, S. (1981). Biophysical studies on molecular mechanism of abortificient action of prostaglandins. I. The study of molecular electrostatic potential distribution of PGF2 alpha, PGF1 beta and PGA1. Journal of Theoretical Biology, 93(1), 25-40. [Link]

-

Církva, V., & Herkes, F. E. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1839. [Link]

-

LibreTexts Chemistry. (2024). 10: Strategies in Prostaglandins Synthesis. LibreTexts. [Link]

-

Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]

-

Corey, E. J., et al. (1987). A practical and highly enantioselective synthesis of the C(1)-C(12) and C(13)-C(20) fragments of the archadonic acid cascade. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

-

Kothekar, V., & Kailash, S. (1981). Biophysical study of molecular mechanism of abortificient action of prostaglandins. II. The study of the long and short range interaction between different fragments of PGF2 alpha, PGF1 beta and PGA1. Journal of Theoretical Biology, 93(1), 25-40. [Link]

-

Zhang, W., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2531. [Link]

-

ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. ResearchGate. [Link]

-

Organic Chemistry Data. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Prostaglandin Fragment. organic-chemistry.org. [Link]

-

mzCloud. (2016). 11 Deoxy prostaglandin F2. mzCloud. [Link]

- Resul, B., & Stjernschantz, J. (2006). Process for the synthesis of prostaglandin derivatives.

- Raspé, G., et al. (1982). Process for the preparation of 11 β-hydroxy steroids.

-

Patel, S. S., & Sharma, R. (2025). Prostaglandins. StatPearls. [Link]

-

ResearchGate. (2000). Design and Synthesis of 13,14-Dihydro Prostaglandin F1α Analogues as Potent and Selective Ligands for the Human FP Receptor. ResearchGate. [Link]

-

Morgenstern, J., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. Analytical and Bioanalytical Chemistry, 410(3), 915–924. [Link]

-

Sharif, N. A., et al. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1035–1052. [Link]

-

Wynalda, M. A., & Fitzpatrick, F. A. (1980). Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. Journal of Chromatography B: Biomedical Sciences and Applications, 176(3), 412-417. [Link]

-

Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2022). LC-MS/MS fragmentation pattern of 15-deoxy-Δ12,14-prostaglandin J2. For the identification, chemical formula and exact m/z value were generated by MassHunter software. MS/MS spectra were compared to mass spectra in databases such as Metlin, MassBank, HMDB, and GNPS. ResearchGate. [Link]

-

de Graaf, R. A., et al. (2005). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

-

Slideshare. (2014). COMPARISION BETWEEN 1 H & 13 C NMR. Slideshare. [Link]

-

Wudy, S. A., et al. (2002). Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids, 67(9), 769-775. [Link]

-

Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. [Link]

-

Wilson, A., & Fraser, R. (1975). Estimation of aldosterone, 11-deoxycorticosterone, 18-hydroxy-11-deoxy-corticosterone, corticosterone, cortisol and 11-deoxycortisol in human plasma by gas-liquid chromatography with electron capture detection. Journal of Endocrinology, 64(2), 277-288. [Link]

Sources

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biophysical study of molecular mechanism of abortificient action of prostaglandins. II. The study of the long and short range interaction between different fragments of PGF2 alpha, PGF1 beta and PGA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are PGF inhibitors and how do they work? [synapse.patsnap.com]

- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of 11-Deoxy Prostaglandin F1β

Foreword: Charting a Course Through Prostaglandin Analogs

In the vast and intricate world of eicosanoids, the prostaglandins stand out for their profound and diverse physiological effects. This guide delves into a specific, synthetically derived member of this family: 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). While not as extensively studied as its naturally occurring counterparts, 11-Deoxy PGF1β provides a fascinating case study in structure-activity relationships and the ongoing quest to develop targeted prostaglandin-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, biological activity, and potential therapeutic relevance of this unique molecule. We will navigate the foundational research that brought this compound to light, dissect its known biological functions, and explore the unanswered questions that represent opportunities for future investigation.

Discovery and Synthesis: A Journey into Prostaglandin Modification

The story of 11-Deoxy PGF1β is rooted in the broader explosion of prostaglandin research in the mid-20th century. Following the initial discovery and structural elucidation of the primary prostaglandins, a logical and scientifically driven next step was the synthesis of analogs. The goal was to understand the roles of different functional groups on the prostaglandin scaffold and to potentially create molecules with more desirable therapeutic profiles, such as enhanced stability, potency, or selectivity.

The first synthesis of (±)-11-Deoxy prostaglandin F1β was reported in 1967 by Bagli and Bogri.[1] This work was part of a larger effort to create prostaglandin analogs and to confirm the structures of these complex molecules through total synthesis. The removal of the hydroxyl group at the C-11 position was a key modification, aimed at investigating the importance of this feature for biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 11-Deoxy prostaglandin F1β is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₄ | |

| Molecular Weight | 340.5 g/mol | |

| CAS Number | 37785-99-2 | |

| Appearance | Crystalline solid |

Synthetic Protocol: A Step-by-Step Methodology

The synthesis of (±)-11-Deoxy prostaglandin F1β, as described by Bagli and Bogri in 1967, is a multi-step process that provides insight into the chemical strategies of the time.[1] The following is a generalized workflow based on their publication.

Experimental Workflow: Synthesis of (±)-11-Deoxy prostaglandin F1β

Caption: A generalized workflow for the synthesis of (±)-11-Deoxy prostaglandin F1β.

Detailed Protocol:

-

Preparation of the Cyclopentanone Precursor: The synthesis begins with a suitably functionalized cyclopentanone ring, which serves as the scaffold for the prostaglandin structure.

-

Introduction of the α-Chain: The seven-carbon α-chain is introduced, often through a Wittig reaction or a similar olefination strategy, to form the characteristic double bond at C-5.

-

Reduction of the 9-Keto Group: The ketone at the C-9 position is reduced to a hydroxyl group. The stereochemistry of this reduction is crucial, as it determines whether the resulting prostaglandin is of the α or β series. For 11-Deoxy PGF1β, the hydroxyl group is in the β configuration.

-

Introduction of the ω-Chain: The eight-carbon ω-chain is added to the cyclopentanone ring. This is often achieved through a conjugate addition reaction.

-

Final Functional Group Manipulations: Any protecting groups used during the synthesis are removed, and ester groups are typically hydrolyzed to yield the final carboxylic acid product.

-

Purification: The final product is purified using chromatographic techniques to separate the desired stereoisomer from reaction byproducts and other isomers.

It is important to note that this synthesis produces a racemic mixture, denoted by (±). The stereochemistry at C-15 is often not controlled in these early syntheses, leading to a mixture of C-15 epimers.[1]

Biological Activity and Mechanism of Action

The biological profile of 11-Deoxy PGF1β is distinct from that of its parent compound, PGF1α, and other naturally occurring prostaglandins. The absence of the C-11 hydroxyl group significantly alters its pharmacological properties.

Observed Biological Effects

Studies in anesthetized guinea pigs have shown that 11-Deoxy PGF1β exhibits vasodepressor and bronchodilator activities. This is in stark contrast to PGF1α and PGF2α, which are typically vasoconstrictors and bronchoconstrictors. This reversal of activity highlights the critical role of the C-11 hydroxyl group in determining the biological response to PGF-series prostaglandins.

A broader study on the structure-activity relationships of 11-deoxy prostaglandins provided further insights.[2] It was found that for 11-deoxy prostaglandins, the stereochemistry at C-9 is a key determinant of activity. Compounds with a β-hydroxyl group at C-9, like 11-Deoxy PGF1β, tend to be vasodepressors and bronchodilators, while those with an α-hydroxyl group are vasopressors and bronchoconstrictors.[2]

Hypothesized Mechanism of Action

While the precise receptor interactions of 11-Deoxy PGF1β have not been definitively characterized, we can propose a hypothesized mechanism of action based on its structure and the known pharmacology of other prostanoids. Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs).[3] The receptor for PGF2α is the FP receptor.[4]

Recent structural studies of the FP receptor have revealed the critical interactions between PGF2α and the receptor's binding pocket.[5] The hydroxyl groups on the prostaglandin's cyclopentane ring (at C-9 and C-11) form key hydrogen bonds with specific amino acid residues in the receptor, which are important for receptor selectivity and activation.[5]

Given that 11-Deoxy PGF1β lacks the C-11 hydroxyl group, it is plausible that its binding to the FP receptor is altered. This alteration could lead to a different conformational change in the receptor upon binding, potentially leading to the recruitment of different downstream signaling partners or a modified signaling cascade, resulting in the observed vasodilation and bronchodilation.

Another possibility is that 11-Deoxy PGF1β interacts with other prostanoid receptors, such as the EP or IP receptors, which are known to mediate vasodilation and bronchodilation.[6] However, without direct binding studies, this remains speculative.

Hypothesized Signaling Pathway for 11-Deoxy PGF1β-Induced Vasodilation

Caption: A hypothesized signaling pathway for the vasodilatory and bronchodilatory effects of 11-Deoxy PGF1β.

Potential for Drug Development: Challenges and Future Directions

Despite its interesting biological profile, there is a notable absence of 11-Deoxy prostaglandin F1β in the later stages of preclinical or clinical development.[7][8] This suggests that while the initial findings were promising, further investigation may have revealed limitations.

Potential Challenges:

-

Potency and Selectivity: While 11-Deoxy PGF1β exhibits vasodepressor and bronchodilator activities, its potency may not be sufficient for therapeutic applications, especially when compared to other classes of vasodilators and bronchodilators. Furthermore, its selectivity for a specific receptor and potential off-target effects are unknown.

-

Pharmacokinetics: Like many prostaglandins, 11-Deoxy PGF1β is likely susceptible to rapid metabolic inactivation in vivo, which would limit its therapeutic utility.

-

Structure-Activity Landscape: The nuanced structure-activity relationships of prostaglandins mean that even small molecular changes can lead to dramatic shifts in biological activity.[2] It is possible that other, more promising analogs were prioritized for development.

Future Directions:

The study of 11-Deoxy PGF1β and similar analogs remains valuable for several reasons:

-

Understanding Receptor Pharmacology: Further investigation into the receptor interactions of 11-Deoxy PGF1β could provide valuable insights into the molecular determinants of prostanoid receptor activation and signaling.

-

Inspiration for Novel Analogs: The unique activity profile of 11-Deoxy PGF1β could serve as a starting point for the design of new prostaglandin analogs with improved therapeutic properties.

-

Tool Compound for Research: As a synthetic analog with a distinct biological profile, 11-Deoxy PGF1β can be a useful tool for probing the roles of different prostanoid signaling pathways in various physiological and pathological processes.

Conclusion

11-Deoxy prostaglandin F1β represents an intriguing chapter in the history of prostaglandin research. Its discovery and synthesis demonstrated the feasibility of creating structurally modified prostaglandins, and its unique biological activities underscored the profound impact of subtle changes in molecular architecture. While it has not yet emerged as a therapeutic agent, the lessons learned from its study continue to inform our understanding of prostanoid pharmacology and guide the development of new generations of prostaglandin-based drugs. The path from a novel synthetic compound to a clinically approved therapeutic is long and fraught with challenges, and the story of 11-Deoxy PGF1β serves as a compelling reminder of the complexities and rewards of drug discovery.

References

-

Abramovitz, M., Boie, Y., Nguyen, T., et al. (2000). Cloning and expression of a cDNA for the human prostanoid FP receptor. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1483(2), 285-293. [Link]

-

Prostaglandin F receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Bagli, J. F., & Bogri, T. (1967). Prostaglandins II—an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Letters, 8(1), 5-10. [Link]

-

Giles, H., Bolofo, M. L., Lydford, S. J., & Martin, G. R. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 104(2), 541–549. [Link]

-

Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 79(4), 1193-1226. [Link]

-

Prostaglandin receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid Receptors: Subtypes and Signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. [Link]

-

Hall, D. W., & Jucker, O. (1974). Structure-activity relationships in a series of 11-deoxy prostaglandins. Journal of Pharmacy and Pharmacology, 26(1), 1-8. [Link]

-

Stjarne, L. (1989). Vagal vasodilatory mechanisms in the pig bronchial circulation preferentially involves sensory nerves. Acta Physiologica Scandinavica, 136(4), 549-556. [Link]

-

Narumiya, S., & FitzGerald, G. A. (2001). Genetic and pharmacological analysis of prostanoid receptor function. The Journal of Clinical Investigation, 108(1), 25-30. [Link]

-

Wang, Y., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2636. [Link]

-

11-deoxy Prostaglandin F1β. (n.d.). Bertin Bioreagent. Retrieved January 14, 2026, from [Link]

-

Lee, S. H., et al. (2014). Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes. Prostaglandins & Other Lipid Mediators, 113-115, 41-48. [Link]

-

Funk, C. D. (2001). Prostaglandins and Leukotrienes: Advances in Eicosanoid Biology. Science, 294(5548), 1871-1875. [Link]

-

McNamara, K. M., et al. (2015). 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer. Molecular and Cellular Endocrinology, 413, 236-247. [Link]

-

Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), S2. [Link]

-

Watanabe, K., et al. (1986). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences, 83(6), 1583-1587. [Link]

-

Giles, H., Bolofo, M. L., Lydford, S. J., & Martin, G. R. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 104(2), 541-549. [Link]

Sources

- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in a series of 11-deoxy prostaglandins [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-deoxy Prostaglandin F1α | Global Clinical Trial Data [globalclinicaltrialdata.com]

- 8. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role and Mechanism of Action of 11-Deoxy Prostaglandin F1β

Abstract

Prostaglandins (PGs) are a class of locally acting lipid autacoids derived from arachidonic acid, mediating a vast array of physiological and pathological processes.[1][2] While major prostaglandins like PGF2α are well-characterized, the biological significance of many derivatives remains obscure. This guide focuses on a lesser-known analogue, 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). Due to a scarcity of direct research on this specific stereoisomer, this document provides a foundational framework for its investigation. We synthesize data from closely related 11-deoxy analogues and the broader PGF series to postulate a likely mechanism of action centered on the Prostaglandin F (FP) receptor. Furthermore, this guide presents a comprehensive methodological blueprint, detailing the essential in vitro assays required to empirically determine the binding affinity and functional potency of 11-Deoxy PGF1β, thereby enabling researchers to systematically unveil its biological role.

Introduction: The Prostaglandin F-Series Landscape

Prostaglandins are synthesized from arachidonic acid by the sequential action of phospholipases and cyclooxygenase (COX) enzymes, followed by specific prostaglandin synthases.[2][3] They are characterized by a 20-carbon skeleton containing a five-carbon ring.[1] The F-series of prostaglandins, distinguished by two hydroxyl groups on the cyclopentane ring, are potent biological mediators.

The most prominent member, PGF2α, is a high-affinity ligand for the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor is classically associated with:

-

Smooth Muscle Contraction: Potent contraction of uterine (uterotonic), bronchial, and vascular smooth muscle.[2]

-

Luteolysis: Regression of the corpus luteum.

-

Intraocular Pressure Reduction: A cornerstone of glaucoma therapy, where PGF2α analogues enhance uveoscleral outflow.[4]

The biological activity of any prostaglandin is dictated by subtle differences in its structure, which in turn govern its affinity and selectivity for the diverse family of prostanoid receptors.[1]

The 11-Deoxy Prostaglandin Analogue Family

The hydroxyl group at the C-11 position is a canonical feature of prostaglandins derived from the COX pathway. Its removal, creating an "11-deoxy" analogue, represents a significant structural modification. Early structure-activity relationship (SAR) studies performed in the 1970s investigated a series of these compounds.

A key study demonstrated that 11-deoxygenation of PGF1α significantly lowered its biological activity .[5] However, the resulting compound, 11-deoxy PGF1α, retained the characteristic profile of the PGF-series: vasopressor and bronchoconstrictor activity, albeit at a reduced potency.[5][6][7] This finding is critical, as it establishes that the C-11 hydroxyl group is important for high-potency receptor interaction but not absolutely essential for the type of biological activity.

The designation "F1β" specifies the stereochemistry of the hydroxyl group at the C-9 position. In the PGF series, the α-hydroxy configuration is typically associated with vasopressor and bronchoconstrictor effects, whereas the β-hydroxy can impart different activities.[5] The specific biological profile of the 11-deoxy PGF1β isomer has not been explicitly detailed in the literature, presenting a clear knowledge gap.

Postulated Mechanism of Action of 11-Deoxy PGF1β

Based on its structural backbone, we hypothesize that 11-Deoxy PGF1β, like other F-series prostaglandins, primarily targets the FP receptor.

Primary Target Hypothesis: The FP Receptor

The overall cyclopentane ring structure and the two aliphatic side chains of 11-Deoxy PGF1β are conserved from PGF1α. This structural homology strongly suggests that it will be recognized by the FP receptor. However, the absence of the C-11 hydroxyl group—a key hydrogen bonding moiety—is predicted to result in a significantly lower binding affinity compared to canonical ligands like PGF2α.

Downstream Signaling Cascade

Assuming interaction with the FP receptor, 11-Deoxy PGF1β would trigger the canonical Gαq signaling pathway. The FP receptor is coupled to the heterotrimeric G-protein Gq, which, upon ligand binding, initiates a well-defined intracellular cascade.

-

Gq Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which proceeds to phosphorylate a multitude of downstream target proteins, culminating in a cellular response such as smooth muscle contraction.

Caption: Postulated signaling pathway for 11-Deoxy PGF1β via the FP receptor.

Predicted Biological Roles and Comparative Activity

Extrapolating from the known pharmacology of the PGF series and the limited data on 11-deoxy PGF1α, we can predict the biological profile of 11-Deoxy PGF1β. It is expected to be a low-potency agonist at the FP receptor, likely exhibiting effects only at higher concentrations.

Data Presentation: Comparative Biological Activities of F-Series Prostaglandins

The following table summarizes the known and expected activities based on literature. The activity for 11-Deoxy PGF1β is a scientific postulation pending experimental validation.

| Compound | Primary Receptor | Relative Potency | Key Biological Effects | Reference |

| PGF2α | FP | High | Potent contraction of uterine, bronchial, and vascular smooth muscle; lowers intraocular pressure. | [2] |

| PGF1α | FP | Medium-High | Similar to PGF2α, generally with slightly lower potency. | [5] |

| 11-Deoxy PGF1α | FP (Presumed) | Low | Vasopressor and bronchoconstrictor activity demonstrated in vivo. | [5][6] |

| 11-Deoxy PGF1β | FP (Hypothesized) | Very Low to Inactive | Activity is unknown; may have weak agonist or even antagonist properties depending on receptor conformation upon binding. | N/A |

A Methodological Framework for Characterization

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 11-Deoxy PGF1β for the human FP receptor.

Rationale: This assay directly measures the ability of the unlabeled test compound (11-Deoxy PGF1β) to compete with a known high-affinity radiolabeled ligand ([³H]-PGF2α) for binding to the receptor. A low Ki value indicates high binding affinity.

Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture HEK293 cells stably overexpressing the human FP receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of cell membranes (e.g., 10-20 µg protein/well).

-

Add a constant concentration of [³H]-PGF2α (at a concentration near its Kd, e.g., 2-5 nM).

-

Add increasing concentrations of unlabeled 11-Deoxy PGF1β (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α, e.g., 10 µM).

-

-

Incubation & Harvesting:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligand passes through.

-

Wash the filters rapidly with ice-cold wash buffer.

-

-

Data Acquisition & Analysis:

-

Allow filters to dry, then add scintillation cocktail.

-

Measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of 11-Deoxy PGF1β.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Functional Assessment via Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) and efficacy of 11-Deoxy PGF1β at the FP receptor.

Rationale: This assay measures the direct downstream consequence of Gq activation—the release of intracellular calcium. It determines whether the compound is an agonist (stimulates a response), antagonist (blocks the response of an agonist), or inactive.

Methodology:

-

Cell Preparation:

-

Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C. The dye will fluoresce upon binding to free Ca²⁺.

-

-

Compound Plate Preparation:

-

Prepare a separate 96-well plate containing serial dilutions of 11-Deoxy PGF1β and a known agonist (PGF2α) at concentrations 4-5x higher than the final desired concentration.

-

-

Data Acquisition:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument will automatically add the compounds from the source plate to the cell plate.

-

Immediately begin recording fluorescence intensity over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

-

Compare the Emax of 11-Deoxy PGF1β to that of the full agonist PGF2α to determine if it is a full or partial agonist.

-

Visualization: In Vitro Characterization Workflow

Caption: A streamlined workflow for the in vitro characterization of 11-Deoxy PGF1β.

Challenges and Future Directions

The primary challenge in studying 11-Deoxy PGF1β is its limited commercial availability and the lack of published research. The initial characterization described above is the essential first step. Future research should focus on:

-

Receptor Selectivity: Screening 11-Deoxy PGF1β against a panel of other prostanoid receptors (EP, DP, IP, TP) to confirm its selectivity for the FP receptor.

-

In Vivo Models: Should in vitro studies reveal significant potency, evaluation in animal models of glaucoma (to measure intraocular pressure) or asthma (to measure bronchoconstriction) would be warranted.[5]

-

Stereochemistry Significance: A direct comparison of the 11-deoxy PGF1α and 11-deoxy PGF1β isomers in these assays would provide invaluable insight into the structural requirements for FP receptor activation.

Conclusion

11-Deoxy prostaglandin F1β represents an unexplored corner of eicosanoid biology. Based on robust structure-activity principles, it is hypothesized to be a low-affinity agonist of the FP receptor, mediating its effects through the canonical Gq/PLC/Ca²⁺ signaling pathway. Its biological activity is predicted to be significantly lower than that of its naturally occurring counterparts, PGF1α and PGF2α. This technical guide provides both a theoretical framework for understanding its potential mechanism and a practical, step-by-step experimental plan for its definitive pharmacological characterization. The elucidation of its true biological role awaits empirical validation through the rigorous application of the methodologies outlined herein.

References

-

Title: Prostaglandin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Physiology and pharmacology of prostaglandins Source: Digestive Diseases and Sciences URL: [Link]

-

Title: Structure-activity relationships in a series of 11-deoxy prostaglandins Source: PubMed URL: [Link]

-

Title: 11-deoxy Prostaglandin F1α Source: Biological Control Network URL: [Link]

-

Title: Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes Source: ResearchGate URL: [Link]

-

Title: Prostaglandins Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]

-

Title: Prostaglandins - Biochemistry and Pharmacology Source: YouTube URL: [Link]

-

Title: 11-deoxy Prostaglandin F1α Source: Nanoparticle Library URL: [Link]

Sources

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Physiology and pharmacology of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-deoxy Prostaglandin F1α | Biological Control Network [biological-control.org]

- 7. 11-deoxy Prostaglandin F1α | Nanoparticle Library [nanoparticlelibrary.net]

An In-Depth Technical Guide to the 11-Deoxy Prostaglandin F1β Signaling Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes. While the signaling pathways of major prostaglandins like PGF2α and PGE2 have been extensively characterized, the specific roles and mechanisms of their various metabolites and analogs, such as 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β), remain less elucidated. This technical guide synthesizes current knowledge to present a cohesive overview of the putative signaling pathway of 11-Deoxy PGF1β. By drawing upon the well-established principles of prostaglandin F-series signaling, this document provides a foundational framework for researchers investigating this specific molecule. We will delve into the biosynthesis, the presumed receptor interaction and downstream signal transduction, potential physiological implications, and robust methodologies for its study.

Introduction: The Prostaglandin F-Series and the Significance of 11-Deoxy Analogs

Prostaglandins are synthesized via the cyclooxygenase (COX) pathway and are characterized by a 20-carbon skeleton containing a five-membered ring. Prostaglandin F (PGF) series compounds are distinguished by the presence of two hydroxyl groups on the cyclopentane ring. 11-Deoxy prostaglandins are analogs that lack the hydroxyl group at the C-11 position. This structural modification has been shown to alter the biological activity of prostaglandins, generally leading to a reduction in potency compared to their parent compounds[1].

The stereochemistry at other positions, however, remains critical for determining the pharmacological profile. For instance, in 11-deoxy prostaglandins, a hydroxyl group in the alpha configuration at C-9 is associated with vasopressor and bronchoconstrictor activities, a profile characteristic of the PGF series[1]. While much of the literature focuses on the alpha isomer (11-Deoxy PGF1α), this guide will focus on the beta isomer, 11-Deoxy PGF1β, and its predicted signaling cascade.

Biosynthesis of Prostaglandins

The synthesis of all prostaglandins begins with the liberation of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 serves as the common precursor for all prostanoids. The specific prostaglandin synthase enzymes present in a given cell type determine the final product. For F-series prostaglandins, an aldo-keto reductase enzyme catalyzes the conversion of PGH2 to PGF2α. The precise biosynthetic pathway leading to 11-Deoxy PGF1β is not well-documented but is presumed to be a minor metabolic route from PGH1 or a related precursor.

The Hypothesized 11-Deoxy PGF1β Signaling Pathway

Based on its structural similarity to other PGF-series compounds, 11-Deoxy PGF1β is hypothesized to exert its effects through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR)[2][3]. The FP receptor is canonically coupled to the Gq alpha subunit (Gαq)[4][5].

Receptor Binding and G-Protein Activation

The binding of 11-Deoxy PGF1β to the extracellular domain of the FP receptor is predicted to induce a conformational change in the receptor's transmembrane helices. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαq subunit, leading to the dissociation of the Gαq-GTP and Gβγ subunits[6][7].

Downstream Effector: Phospholipase C

The activated Gαq-GTP subunit interacts with and activates its primary effector, Phospholipase C-β (PLCβ)[4][7]. PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner plasma membrane.

Generation of Second Messengers: IP3 and DAG

The cleavage of PIP2 by PLCβ generates two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG)[3][6].

-

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm.

-

DAG remains embedded in the plasma membrane.

Intracellular Calcium Mobilization and PKC Activation

IP3 binds to its specific receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the IP3R calcium channel, resulting in a rapid efflux of Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration [Ca2+]i[6][8].

The rise in [Ca2+]i, in concert with the membrane-bound DAG, activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cascade of cellular responses.

Diagram of the Hypothesized 11-Deoxy PGF1β Signaling Pathway

Caption: Hypothesized Gq-coupled signaling cascade for 11-Deoxy PGF1β.

Potential Physiological and Pathological Roles

While direct evidence for 11-Deoxy PGF1β is limited, its physiological roles can be inferred from the known functions of PGF2α and related analogs, which are primarily contractile and pro-inflammatory.[9]

| System/Process | Potential Role of 11-Deoxy PGF1β (Inferred) | Underlying Mechanism (Hypothesized) |

| Smooth Muscle Contraction | May induce contraction of uterine, bronchial, and vascular smooth muscle. | FP receptor activation leads to increased intracellular Ca2+, a key trigger for actomyosin cross-bridge cycling.[1] |

| Cardiovascular System | Potential vasopressor effects, contributing to blood pressure regulation. | Direct vasoconstriction via FP receptors on vascular smooth muscle cells.[10][11] |

| Reproductive System | May play a role in uterine contractility during menstruation and parturition. | Similar to PGF2α, which is a potent uterotonic agent.[9] |

| Inflammation | Could contribute to inflammatory responses. | PGF2α is known to be involved in inflammation, and FP receptor signaling can activate pro-inflammatory pathways.[2] |

Methodologies for Studying 11-Deoxy PGF1β Signaling

Investigating the proposed signaling pathway requires a multi-faceted approach, combining ligand-receptor interaction studies with functional downstream assays.

Prostaglandin Extraction and Quantification

Rationale: Accurate quantification of endogenous or exogenously applied 11-Deoxy PGF1β is crucial for dose-response studies and understanding its metabolism. Solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[12][13][14]

Protocol: Solid-Phase Extraction (SPE) of Prostaglandins

-

Sample Preparation: Acidify biological samples (e.g., cell culture supernatant, plasma) to pH ~3.5 with formic acid. This protonates the carboxylic acid group of the prostaglandin, making it less polar for binding to the SPE column.

-

Internal Standard: Add a deuterated internal standard (e.g., PGF2α-d4) to the sample to account for extraction losses and matrix effects.[12]

-

Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).

-

Sample Loading: Load the prepared sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove hydrophilic impurities while retaining the prostaglandin.

-

Elution: Elute the prostaglandin from the cartridge using a high-percentage organic solvent like methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Functional Assay: Intracellular Calcium Mobilization

Rationale: As the FP receptor is Gq-coupled, its activation is expected to result in a measurable increase in intracellular calcium. This can be monitored in real-time using fluorescent calcium indicators.[15][16][17][18]

Protocol: Fluorometric Measurement of [Ca2+]i

-

Cell Culture: Plate cells expressing the FP receptor (either endogenously or via transfection) in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.[16]

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells. Allow 30 minutes at room temperature for this process.

-

Assay: Place the plate in a fluorescence plate reader equipped with injectors.

-

Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 20-30 seconds).

-

Compound Addition: Inject 11-Deoxy PGF1β at various concentrations into the wells.

-

Kinetic Reading: Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.

-

Data Analysis: The change in fluorescence intensity directly correlates with the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths (e.g., 340nm/380nm) is calculated to determine the calcium concentration.[15]

Diagram of the Calcium Mobilization Assay Workflow

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Conclusion and Future Directions

The signaling pathway of 11-Deoxy prostaglandin F1β, while not directly elucidated, can be confidently hypothesized based on the well-characterized pharmacology of the FP receptor and the structural features of F-series prostaglandins. The proposed Gq-PLC-IP3/DAG-Ca2+ cascade provides a solid foundation for future research. Key areas for investigation include:

-

Receptor Binding Affinity: Determining the binding affinity (Kd) and efficacy (EC50) of 11-Deoxy PGF1β for the FP receptor through competitive radioligand binding assays.

-

Receptor Specificity: Assessing the activity of 11-Deoxy PGF1β on other prostanoid receptors to confirm its selectivity for the FP receptor.

-

Downstream Signaling: Confirming the activation of PKC and investigating further downstream targets, such as the MAPK/ERK pathway, which has been shown to be transactivated by FP receptor signaling.[5]

-

In Vivo Studies: Utilizing animal models to correlate the observed in vitro signaling with physiological responses, such as changes in blood pressure or uterine contractility.

By employing the methodologies outlined in this guide, researchers can systematically validate this proposed pathway and uncover the specific biological relevance of 11-Deoxy prostaglandin F1β, potentially identifying new therapeutic targets for conditions involving smooth muscle disorders, cardiovascular regulation, and inflammation.

References

-

Burgos, P., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments, (121), 55220. Available at: [Link]

-

Luo, J. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(20), e1622. Available at: [Link]

-

Hall, D. W., & Jucker, K. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573–587. Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

BMG LABTECH. (2020). Calcium assays: at the centre of biology. Available at: [Link]

-

Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Retrieved January 14, 2026, from [Link]

-

Milne, S. A., & Jabbour, H. N. (2008). F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. Journal of Molecular Endocrinology, 41(4), 237–250. Available at: [Link]

-

Tiwari, A., & Reddy, P. V. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Falck, J. R., et al. (2013). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76), e50462. Available at: [Link]

-

Yu, Y., & Funk, C. D. (2013). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 4, 113. Available at: [Link]

-

Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available at: [Link]

-

Creative Biolabs. (n.d.). What are PTGFR modulators and how do they work? Retrieved January 14, 2026, from [Link]

-

University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. In Pressbooks. Retrieved January 14, 2026, from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved January 14, 2026, from [Link]

-

Hankin, J. A., et al. (2009). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 88(3-4), 105–111. Available at: [Link]

-

Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. Available at: [Link]

-

Banerjee, A. K., et al. (1985). Pharmacological effects of (+/-)-11-deoxy, 16-phenoxy-prostaglandin E1 derivatives in the cardiovascular system. British Journal of Pharmacology, 84(1), 71–80. Available at: [Link]

-

Joo, H. J., et al. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76). Available at: [Link]

-

Falck, J. R., et al. (2013). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76), 50462. Available at: [Link]

-

de Moraes, M. C. C., et al. (2022). Detection and quantification of prostaglandin E2 in saliva by liquid chromatography-tandem mass spectrometry using microextraction by packed sorbent. Prostaglandins & Other Lipid Mediators, 163, 106672. Available at: [Link]

-

Banerjee, A. K., et al. (1985). Pharmacological effects of (+/-)-11-deoxy, 16-phenoxy-prostaglandin E1 derivatives in the cardiovascular system. British Journal of Pharmacology, 84(1), 71–80. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Prostaglandin Receptor Binding. Retrieved January 14, 2026, from [Link]

-

Roberts, L. J., 2nd, et al. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6030–6034. Available at: [Link]

-

Sharif, N. A., et al. (2008). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 154(5), 921–939. Available at: [Link]

-

Nanoparticle Library. (n.d.). 11-deoxy Prostaglandin F1α. Retrieved January 14, 2026, from [Link]

-

F-Series Prostaglandin Receptor. (2014). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Cell Communication and Signaling, 8(4), 343-354. Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 11-Deoxy prostaglandin F2beta. In PubChem. Retrieved January 14, 2026, from [Link]

-

Roberts, L. J., 2nd, et al. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6030–6034. Available at: [Link]

-

Bertin Bioreagent. (n.d.). 11-deoxy Prostaglandin F1β. Retrieved January 14, 2026, from [Link]

-

Cleveland Clinic. (2022). Prostaglandins. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). 11-Deoxycorticosterone. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Sykes, L., et al. (2022). 15-Deoxy-Delta-12,14-prostaglandin J2 modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells. Frontiers in Immunology, 13, 977821. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 11-Deoxy-PGE1. In PubChem. Retrieved January 14, 2026, from [Link]

-

Wortmann, A., et al. (1993). Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone. The Journal of Steroid Biochemistry and Molecular Biology, 47(1-6), 181–189. Available at: [Link]

- Schering Aktiengesellschaft. (1982). U.S. Patent No. 4,353,985. U.S. Patent and Trademark Office.

Sources

- 1. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 11. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. berthold.com [berthold.com]

Introduction: The Rationale for Modifying the Prostaglandin Core

An In-Depth Technical Guide to the Early Research on 11-Deoxy Prostaglandin F1β Analogs

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are ubiquitous signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, smooth muscle contraction, and reproduction.[1][2] The F-series prostaglandins (PGF), characterized by two hydroxyl groups on the cyclopentane ring, were of particular interest in early research for their potent biological activities, such as uterine contraction and vasoconstriction.[3][4]

The early exploration into synthetic prostaglandin analogs was driven by a desire to create compounds with more selective biological actions, improved metabolic stability, and potentially novel therapeutic applications.[5] A key strategy in medicinal chemistry is to modify a natural pharmacophore to understand its structure-activity relationships (SAR). The removal of a specific functional group, such as the hydroxyl at the C-11 position, is a classic approach to probe its importance for receptor binding and signal transduction. The resulting "11-deoxy" analogs provided a powerful tool to investigate these relationships, leading to unexpected and insightful discoveries about the prostaglandin signaling system. This guide focuses on the foundational research into 11-Deoxy Prostaglandin F1β (11-deoxy PGF1β) analogs, examining their synthesis, biological evaluation, and the early insights they provided into prostanoid pharmacology.

Core Structural Modification: From PGF1β to 11-Deoxy PGF1β

The defining structural change in an 11-Deoxy PGF1β analog is the removal of the hydroxyl group at the C-11 position of the cyclopentane ring. This seemingly simple modification has profound implications for the molecule's three-dimensional shape and polarity, which in turn dictates its interaction with target receptors.

Caption: Structural relationship between PGF1β and its 11-Deoxy analog.

Pioneering Synthesis of 11-Deoxy PGF1β

Early synthetic routes were crucial for obtaining sufficient quantities of 11-deoxy analogs for biological testing. The challenge lay in achieving stereochemical control at the various asymmetric centers of the molecule. A notable early synthesis provided a racemic mixture of (±)-11-deoxyprostaglandin F1β and established the stereochemistry of the asymmetric centers at C-8, C-9, and C-12 through rigorous physicochemical evidence, including ozonolysis and subsequent analysis.[6]

Representative Synthetic Protocol: (±)-11-Deoxyprostaglandin F1β

This protocol is a generalized representation based on early synthetic reports.[6] It highlights the core chemical logic used to construct the molecule.

Objective: To synthesize (±)-11-deoxyprostaglandin F1β from precursor molecules, establishing the cyclopentane ring with the correct substituent stereochemistry.

Methodology:

-

Starting Material Preparation: The synthesis often begins with a suitable cyclopentane precursor designed to introduce the side chains in a stereocontrolled manner.

-

Side Chain Introduction: The two side chains of the prostaglandin molecule are introduced sequentially onto the cyclopentane core. This typically involves conjugate addition or other carbon-carbon bond-forming reactions.

-

Stereochemical Control: The relative stereochemistry of the substituents at positions C-8, C-9, and C-12 is critical. The synthetic strategy is designed to ensure the correct trans orientation of the side chains and the specific orientation of the C-9 hydroxyl group. The genesis of the asymmetric center at C-15, however, was often beyond stereochemical control in early methods, resulting in a mixture of C-15 stereoisomers.[6]

-

Functional Group Manipulation: Throughout the synthesis, protecting groups are used to mask reactive functional groups (e.g., hydroxyls, carboxylic acids) while other parts of the molecule are being modified.

-

Purification and Characterization: The final product is purified using chromatographic techniques. Its structure and stereochemistry are then confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and comparison with derivatives obtained through chemical degradation of known compounds.[6]

-

Validation: The structural proof is finalized by chemical degradation. For instance, ozonolysis of the diacetoxy methyl ester derivative, followed by oxidative workup and esterification, yields a product that can be compared to a known standard, thereby confirming the stereochemistry at C-8, C-9, and C-12.[6]

Uncovering a Novel Biological Profile

The most significant finding from the early research was that 11-deoxy PGF1β exhibited a biological activity profile that was strikingly different from its parent prostaglandins. While PGF1α and PGF2α were known to be vasopressors and bronchoconstrictors, the 11-deoxy PGF1β analog displayed the opposite effects.[3][7][8]

| Compound | Primary Activity Profile | Target System(s) |

| PGF1α / PGF2α | Vasopressor, Bronchoconstrictor | Vascular and Bronchial Smooth Muscle |

| 11-Deoxy PGF1α | Vasopressor, Bronchoconstrictor[3] | Vascular and Bronchial Smooth Muscle |

| 11-Deoxy PGF1β | Vasodepressor, Bronchodilator[7][8][9] | Vascular and Bronchial Smooth Muscle |

This table summarizes the qualitative biological activities observed in early animal studies, primarily in guinea pigs.[7][8][9]

This divergence in activity underscored the critical role of the C-9 and C-11 hydroxyl group stereochemistry in determining the ultimate physiological response. The β-orientation of the C-9 hydroxyl group, combined with the absence of the C-11 hydroxyl, appeared to switch the molecule from a constrictor to a dilator.

Mechanism of Action: Insights from Receptor Binding Studies

The biological effects of prostaglandins are mediated by their interaction with specific G-protein-coupled receptors (GPCRs).[10] The PGF series primarily acts on the FP receptor. A pivotal early study investigating prostaglandin binding to bovine luteal plasma membranes provided a crucial piece of the puzzle. It was found that while the C-9 hydroxyl group was critical for specificity of binding to the FP receptor, modification at the C-11 position had little impact on the affinity for this receptor.[11]

This suggests that 11-deoxy PGF1β can still bind to the FP receptor, but the altered structure, specifically the absence of the C-11 hydroxyl, likely induces a different conformational change in the receptor upon binding. This could lead to the activation of different downstream signaling pathways or a biased agonism, ultimately resulting in smooth muscle relaxation instead of contraction. Prostaglandins are well-established regulators of smooth muscle tone, and their effects (contraction vs. relaxation) are highly dependent on the specific receptor subtype activated and the downstream signaling cascade initiated.[12][13]

Caption: A typical workflow for early prostaglandin analog research.

Experimental Protocol: Isolated Smooth Muscle Contraction Assay

This protocol describes a classic ex vivo method used to assess the direct effects of compounds like 11-deoxy PGF1β on smooth muscle tissue.

Objective: To determine if an 11-Deoxy PGF1β analog causes contraction or relaxation of vascular or bronchial smooth muscle and to quantify its potency.

Materials:

-

Isolated tissue (e.g., rat aortic strips, guinea pig tracheal rings).[13]

-

Organ bath apparatus with temperature control (37°C) and aeration (95% O₂, 5% CO₂).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Isometric force transducer connected to a data acquisition system.

-

11-Deoxy PGF1β analog, control prostaglandins (e.g., PGF2α), and standard contractile/relaxant agents (e.g., phenylephrine, acetylcholine).

Methodology:

-

Tissue Preparation: The smooth muscle tissue is carefully dissected and mounted in the organ bath chambers, which are filled with pre-warmed, aerated physiological salt solution.

-